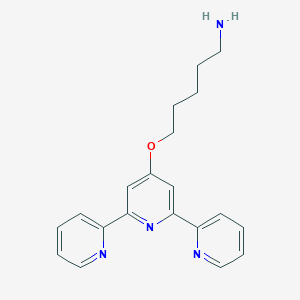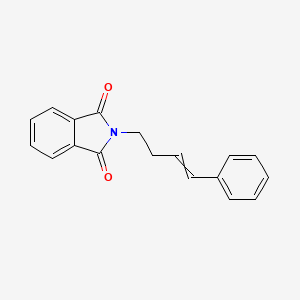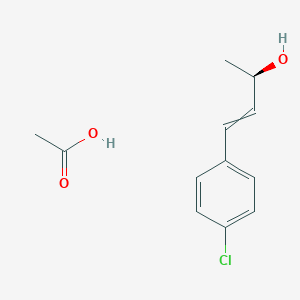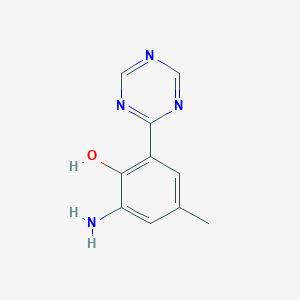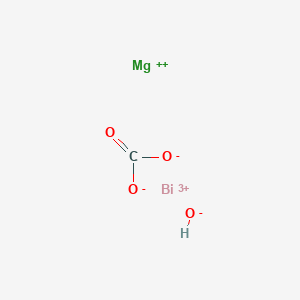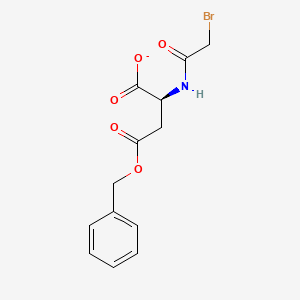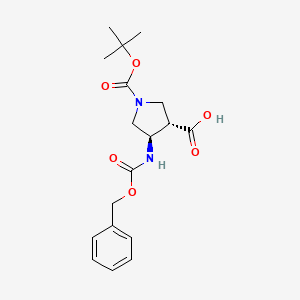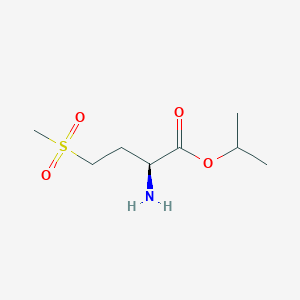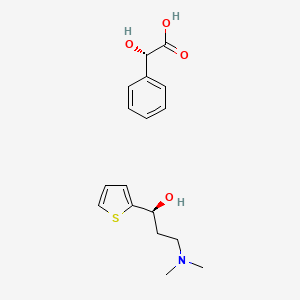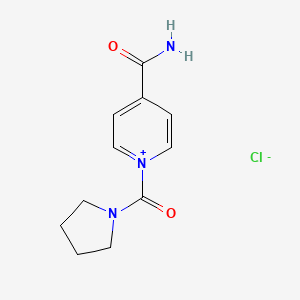![molecular formula C15H29NO6 B12564837 2,2'-{[2-Hydroxy-3-(octyloxy)propyl]azanediyl}diacetic acid CAS No. 184677-69-8](/img/structure/B12564837.png)
2,2'-{[2-Hydroxy-3-(octyloxy)propyl]azanediyl}diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-{[2-Hydroxy-3-(octyloxy)propyl]azanediyl}diacetic acid is a complex organic compound with a unique structure that includes a hydroxy group, an octyloxy group, and diacetic acid moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[2-Hydroxy-3-(octyloxy)propyl]azanediyl}diacetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-hydroxy-3-(octyloxy)propylamine with diacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-{[2-Hydroxy-3-(octyloxy)propyl]azanediyl}diacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2,2’-{[2-Hydroxy-3-(octyloxy)propyl]azanediyl}diacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2’-{[2-Hydroxy-3-(octyloxy)propyl]azanediyl}diacetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and octyloxy groups play a crucial role in its binding affinity and specificity. The compound may act by modulating enzyme activity, altering cellular signaling pathways, or interacting with receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-3-(octyloxy)propyl octanoate
- Decanoic acid, 2-hydroxy-3-[(1-oxooctyl)oxy]propyl ester
- Ethylenediaminetriacetic acid
Uniqueness
2,2’-{[2-Hydroxy-3-(octyloxy)propyl]azanediyl}diacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets .
Propiedades
Número CAS |
184677-69-8 |
|---|---|
Fórmula molecular |
C15H29NO6 |
Peso molecular |
319.39 g/mol |
Nombre IUPAC |
2-[carboxymethyl-(2-hydroxy-3-octoxypropyl)amino]acetic acid |
InChI |
InChI=1S/C15H29NO6/c1-2-3-4-5-6-7-8-22-12-13(17)9-16(10-14(18)19)11-15(20)21/h13,17H,2-12H2,1H3,(H,18,19)(H,20,21) |
Clave InChI |
XAYIMDIGLCQVLZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOCC(CN(CC(=O)O)CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


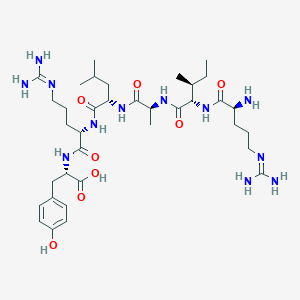
![2H-Imidazole-2-thione,1,3-dihydro-4-methyl-1-[(4-nitrophenyl)amino]-5-phenyl-](/img/structure/B12564759.png)
![Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol](/img/structure/B12564767.png)
